molecular formula C20H21F3N4O2 B4776291 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide

3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide

Cat. No. B4776291
M. Wt: 406.4 g/mol
InChI Key: KQEMHFNKURCIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is a potent inhibitor of a specific enzyme, which makes it a promising candidate for drug development and therapeutic purposes.

Scientific Research Applications

3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide has been widely used in various scientific research applications. One of the primary applications of this compound is as an inhibitor of a specific enzyme called soluble guanylate cyclase (sGC). This enzyme plays a crucial role in the regulation of various physiological processes, including blood pressure, platelet aggregation, and smooth muscle relaxation. Inhibition of sGC by 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide can lead to the modulation of these physiological processes and may have therapeutic implications.

Mechanism of Action

3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide acts as a potent inhibitor of sGC by binding to the enzyme's heme group. This binding prevents the activation of sGC by nitric oxide (NO), which is a crucial signaling molecule that regulates various physiological processes. Inhibition of sGC by 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide leads to the modulation of NO-mediated signaling pathways, which can have therapeutic implications.
Biochemical and Physiological Effects:
The inhibition of sGC by 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide can lead to several biochemical and physiological effects. One of the primary effects is the modulation of blood pressure. Inhibition of sGC can lead to the relaxation of smooth muscles in blood vessels, which can result in a decrease in blood pressure. This effect has been demonstrated in various animal models and has potential applications in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide in lab experiments is its potency and specificity towards sGC. This compound has been shown to be a highly potent and selective inhibitor of sGC, which makes it a useful tool for studying the physiological and biochemical effects of sGC inhibition. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure the safety of using this compound in lab experiments.

Future Directions

There are several future directions for the use of 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for the treatment of hypertension and other cardiovascular diseases. Another direction is the use of this compound as a tool for studying the role of sGC in various physiological and pathological processes. Additionally, the development of more potent and selective inhibitors of sGC based on the structure of 3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide is an area of active research.

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)29-16-3-1-15(2-4-16)26-17(28)18-6-13-5-14(7-18)9-19(8-13,10-18)27-12-24-11-25-27/h1-4,11-14H,5-10H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEMHFNKURCIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,4-Triazol-1-YL)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide
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3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide
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3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide
Reactant of Route 4
3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide
Reactant of Route 5
3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide
Reactant of Route 6
3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide

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